molecular formula C25H21N3O5 B11294367 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11294367
M. Wt: 443.5 g/mol
InChI Key: ROWCCQQMNMVLCZ-UHFFFAOYSA-N
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Description

The compound 5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic molecule featuring a combination of benzodioxole, furan, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and furan intermediates, followed by their coupling through various organic reactions such as:

    Nucleophilic substitution: to introduce the amino group.

    Cyclization reactions: to form the oxazole ring.

    Condensation reactions: to link the furan and benzodioxole moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H21N3O5/c1-15-3-5-18(9-16(15)2)29-13-19-6-8-22(32-19)25-28-20(11-26)24(33-25)27-12-17-4-7-21-23(10-17)31-14-30-21/h3-10,27H,12-14H2,1-2H3

InChI Key

ROWCCQQMNMVLCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC5=C(C=C4)OCO5)C#N)C

Origin of Product

United States

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